
6-Methyl-3,4-diphenylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3,4-diphenylpyridazine is a heterocyclic compound with the molecular formula C17H14N2 It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3,4-diphenylpyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with diketones or ketoesters. For instance, the reaction of 1,4-diketones with hydrazine hydrate under reflux conditions can yield the desired pyridazine derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-3,4-diphenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or nitrated pyridazine derivatives.
Applications De Recherche Scientifique
6-Methyl-3,4-diphenylpyridazine has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 6-Methyl-3,4-diphenylpyridazine is primarily based on its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific application, such as enzyme inhibition in antimicrobial activity or receptor modulation in anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
3,4-Diphenylpyridazine: Lacks the methyl group at the 6-position.
6-Methyl-3,4-diphenylpyridazinone: Contains a carbonyl group at the 2-position instead of a hydrogen.
Uniqueness: 6-Methyl-3,4-diphenylpyridazine is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
13340-82-4 |
|---|---|
Formule moléculaire |
C17H14N2 |
Poids moléculaire |
246.31 g/mol |
Nom IUPAC |
6-methyl-3,4-diphenylpyridazine |
InChI |
InChI=1S/C17H14N2/c1-13-12-16(14-8-4-2-5-9-14)17(19-18-13)15-10-6-3-7-11-15/h2-12H,1H3 |
Clé InChI |
RRQBBOGLPGLHMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


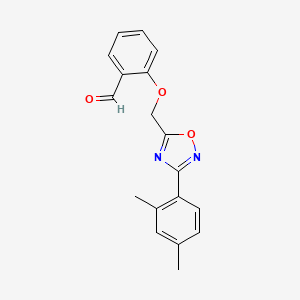
![4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)

![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
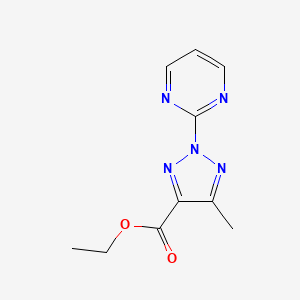
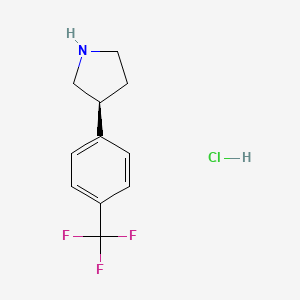

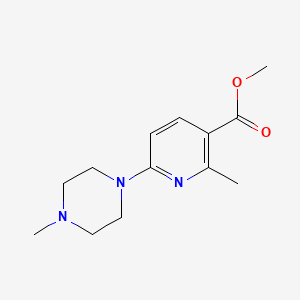
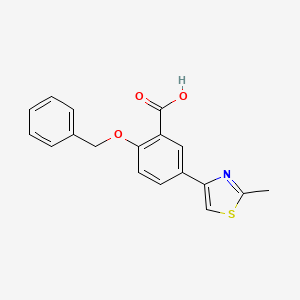

![(R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800452.png)
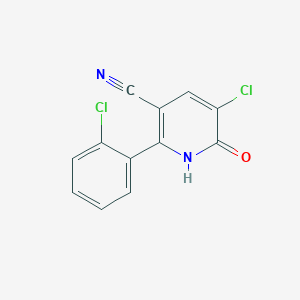

![2-(Oxo-8-(pyridin-3-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11800464.png)
